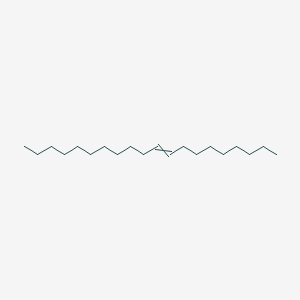

9-Eicosene

Description

Properties

IUPAC Name |

icos-9-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLKUUBSZXVVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of (Z)-9-Eicosene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-9-Eicosene, a long-chain monounsaturated alkene, is a molecule of significant interest in various scientific disciplines, including chemical ecology, entomology, and potentially in the development of novel bioactive compounds. As a member of the alkene family, its chemical reactivity is primarily dictated by the presence of a carbon-carbon double bond in the cis (or Z) configuration. This technical guide provides a comprehensive overview of the known chemical and physical properties of (Z)-9-Eicosene, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly its role as an insect pheromone.

Chemical and Physical Properties

Precise experimental data for (Z)-9-Eicosene is not extensively available in the public domain. Therefore, some of the presented data are computed values or experimental values for homologous or closely related compounds, which are provided as estimations.

Identification and Structure

| Property | Value | Source |

| IUPAC Name | (9Z)-Icos-9-ene | PubChem[1] |

| Synonyms | cis-9-Eicosene | PubChem[1] |

| Molecular Formula | C₂₀H₄₀ | PubChem[1][2] |

| Molecular Weight | 280.53 g/mol | PubChem[1][2][3] |

| CAS Number | 42448-90-8 (for the (E)-isomer) | NIST[4] |

| SMILES | CCCCCCCCCC/C=C\CCCCCCCC | PubChem[1] |

| InChI | InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20H2,1-2H3/b19-17- | PubChem[1] |

Physical Properties

| Property | Value | Notes | Source |

| Boiling Point | 69 °C at 0.015 Torr | Experimental value for the homologous cis-9-Heneicosene (C₂₁H₄₂) | ChemicalBook[5] |

| 300 °C | Experimental value for the homologous (Z)-9-Tricosene (C₂₃H₄₆) | Sigma-Aldrich[6][7] | |

| 661.16 K (388.01 °C) | Joback Calculated Property for 9-Eicosene | Cheméo[8] | |

| Melting Point | 26-30 °C | Experimental value for 1-Eicosene | Not available in search results |

| Density | 0.7984 g/cm³ at 22 °C | Experimental value for the homologous cis-9-Heneicosene (C₂₁H₄₂) | ChemicalBook[5] |

| 0.806 g/mL at 25 °C | Experimental value for the homologous (Z)-9-Tricosene (C₂₃H₄₆) | Sigma-Aldrich[6][7] | |

| Refractive Index | n20/D 1.45 | Experimental value for the homologous cis-9-Heneicosene (C₂₁H₄₂) | ChemicalBook[5] |

| n20/D 1.453 | Experimental value for the homologous (Z)-9-Tricosene (C₂₃H₄₆) | Sigma-Aldrich[6][7] |

Solubility

| Solvent | Solubility | Notes | Source |

| Acetone | ~10 mg/mL | Experimental value for (Z)-9-Tricosene | Sigma-Aldrich[6] |

| Ethanol | ~20 mg/mL | Experimental value for (Z)-9-Tricosene | Sigma-Aldrich[6] |

| DMSO | ~20 mg/mL | Experimental value for (Z)-9-Tricosene | Sigma-Aldrich[6] |

| DMF | ~20 mg/mL | Experimental value for (Z)-9-Tricosene | Sigma-Aldrich[6] |

| Water | log10WS: -8.05 | Crippen Calculated Property for 9-Eicosene | Cheméo[8] |

Computed Properties

| Property | Value | Source |

| XLogP3-AA | 10.1 | PubChem[1][2][3] |

| Hydrogen Bond Donor Count | 0 | PubChem[1][2][3] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1][2][3] |

| Rotatable Bond Count | 16 | PubChem[1][2][3] |

| Topological Polar Surface Area | 0 Ų | PubChem[1][2][3] |

Experimental Protocols

Synthesis of (Z)-9-Eicosene via Wittig Reaction

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes, particularly for generating the Z-isomer. The following is a generalized protocol based on established Wittig reaction procedures.

Workflow for (Z)-9-Eicosene Synthesis

References

- 1. 9Z-Eicosene | C20H40 | CID 14298714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-Eicosene | C20H40 | CID 545762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-Eicosene, (E)- | C20H40 | CID 5365037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-Eicosene [webbook.nist.gov]

- 5. 39836-21-0 CAS MSDS (CIS-9-HENEICOSENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. (Z)-9-トリコセン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (Z)-9-Tricosene 97 27519-02-4 [sigmaaldrich.com]

- 8. 9-Eicosene (CAS 42448-90-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

The Ubiquitous Yet Understated Presence of 9-Eicosene in the Plant Kingdom: A Technical Guide

For Immediate Release – This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and analytical methodologies for 9-eicosene, a long-chain monounsaturated alkene found across various plant species. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical landscape and the potential applications of plant-derived hydrocarbons.

Introduction to 9-Eicosene

9-Eicosene (C₂₀H₄₀) is a monounsaturated aliphatic hydrocarbon that has been identified as a constituent of plant cuticular waxes and floral scents. As a semiochemical, it can play a role in plant-insect interactions. Its presence is often as part of a complex mixture of long-chain hydrocarbons that form a protective layer on the plant cuticle, preventing desiccation and protecting against environmental stressors. This guide synthesizes current knowledge on its sources, chemical ecology, and the biochemical pathways leading to its formation.

Natural Occurrence and Quantitative Data

9-Eicosene has been detected in a variety of plant families, often as a minor component of the essential oil or cuticular wax. Its concentration can vary significantly based on the species, tissue type, developmental stage, and environmental conditions. While comprehensive quantitative data across the plant kingdom is still emerging, studies on specific species provide valuable insights.

For instance, long-chain alkenes are significant components of the floral scents of certain orchids, which use these compounds to attract specific pollinators. In some species of the genus Ophrys, a variety of alkanes and alkenes are crucial for mimicking the sex pheromones of female insects to facilitate pollination through pseudocopulation[1]. While direct quantification of 9-eicosene is not always specified, the presence of a homologous series of alkenes is common. One study on Ophrys panormitana identified a series of alkenes, with 9-heptacosene and 9-nonacosene being major components of the flower's solvent extract[1].

The cuticular waxes of some tree species are also rich in alkenes. For example, several natural accessions of black cottonwood (Populus trichocarpa) have leaf cuticular waxes predominantly composed of cis-9-alkenes, although these are typically of longer chain lengths such as C25, C27, and C29[2].

Below is a summary of available quantitative data for 9-eicosene and related long-chain alkenes in plants.

| Plant Species | Family | Plant Part | Compound(s) | Relative Abundance (%) | Reference |

| Ophrys insectifera | Orchidaceae | Flower Scent | 8-Heptadecene | 18.88 | [3] |

| Ophrys panormitana | Orchidaceae | Flower | (Z)-9-Heptacosene | 35.0 | [1] |

| Ophrys panormitana | Orchidaceae | Flower | (Z)-9-Nonacosene | 16.0 | [1] |

| Dendrobium anceps | Orchidaceae | Leaf (Methanol & Ethyl Acetate Extracts) | 1-Eicosene | Present (unquantified) | [4] |

Note: Data for 9-eicosene is limited; related long-chain alkenes are included for context.

Biosynthesis of 9-Eicosene in Plants

The biosynthesis of 9-eicosene is intrinsically linked to the general pathway for very-long-chain fatty acid (VLCFA) synthesis and subsequent modification. The pathway originates with a common monounsaturated fatty acid and proceeds through elongation and a final conversion step.

-

Precursor Molecule : The biosynthesis begins with oleoyl-CoA (18:1Δ9-CoA), a common C18 monounsaturated fatty acid in plants[5].

-

Fatty Acid Elongation (FAE) : Oleoyl-CoA is elongated by one cycle in the endoplasmic reticulum by a multi-enzyme complex known as the fatty acid elongase (FAE). This complex sequentially adds a two-carbon unit from malonyl-CoA to the acyl chain[6][7]. The four key reactions are:

-

Condensation : Catalyzed by β-ketoacyl-CoA synthase (KCS). In poplar, a specific KCS, PotriKCS1, has been shown to be responsible for elongating monounsaturated fatty acids destined for alkene biosynthesis[5][8].

-

First Reduction : Catalyzed by β-ketoacyl-CoA reductase (KCR).

-

Dehydration : Catalyzed by β-hydroxyacyl-CoA dehydratase (HCD).

-

Second Reduction : Catalyzed by enoyl-CoA reductase (ECR). This cycle results in the formation of eicosenoyl-CoA (20:1Δ11-CoA).

-

-

Conversion to Alkene : The final step is the conversion of the C20 monounsaturated fatty acid derivative into 9-eicosene. This is thought to occur via a pathway analogous to alkane formation, which involves two steps:

-

Reduction to Aldehyde : The very-long-chain acyl-CoA is reduced to a fatty aldehyde.

-

Decarbonylation : The aldehyde is then converted to an odd-chain alkene with the loss of one carbon atom as carbon monoxide. This reaction is catalyzed by an aldehyde decarbonylase, often a complex of proteins homologous to the CER1 and CER3 proteins in Arabidopsis[5].

-

The following diagram illustrates the proposed biosynthetic pathway for 9-eicosene.

Methodologies for Extraction and Identification

The analysis of 9-eicosene, as a component of either cuticular wax or floral scent, requires specific extraction and analytical techniques. The methods are designed to handle semi-volatile to non-volatile lipophilic compounds.

Extraction Protocols

4.1.1 Cuticular Wax Extraction Cuticular waxes, including long-chain alkenes, are typically extracted by briefly immersing intact plant tissues (e.g., leaves, stems) in a non-polar solvent.

-

Objective : To dissolve surface lipids while minimizing extraction of intracellular components.

-

Sample Preparation : Fresh, intact plant material is used. The surface area is often measured for quantitative analysis.

-

Solvent : Hexane or chloroform are commonly used.

-

Procedure :

-

Submerge the plant material (e.g., a single leaf or a group of insects for analogous cuticular hydrocarbon analysis) in a known volume of hexane (e.g., 350-500 µL) within a glass vial[2].

-

Agitate gently for a short duration, typically 30 seconds to 2 minutes.

-

Remove the plant material from the solvent.

-

Add an internal standard (e.g., n-alkanes of a chain length not present in the sample, such as C22 or C24) for quantification.

-

The extract is then concentrated under a gentle stream of nitrogen gas before analysis.

-

4.1.2 Floral Scent Collection (Headspace Analysis) For volatile components of floral scents, dynamic or static headspace collection methods are employed to capture the emitted compounds without damaging the flower.

-

Objective : To trap volatile organic compounds (VOCs) released into the air by the flower.

-

Method : Solid-Phase Microextraction (SPME) is a common and solvent-free technique.

-

Procedure :

-

Enclose the intact flower in a glass chamber or bag.

-

Expose an SPME fiber (e.g., polydimethylsiloxane, PDMS coating) to the headspace within the enclosure for a defined period (e.g., 30 minutes to several hours).

-

The fiber adsorbs the volatile compounds.

-

The fiber is then retracted and directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis.

-

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of long-chain hydrocarbons like 9-eicosene.

-

Objective : To separate, identify, and quantify the individual components of the complex hydrocarbon mixture.

-

Sample Preparation : The concentrated solvent extract is reconstituted in a small volume of hexane (e.g., 50 µL)[5]. For SPME, the fiber is used directly.

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer.

-

Detailed GC-MS Parameters (Example adapted from insect cuticular hydrocarbon analysis) :

-

Injection : 1-2 µL of the sample is injected in splitless mode into the GC inlet, which is maintained at a high temperature (e.g., 300 °C)[5].

-

Carrier Gas : Helium is used at a constant flow rate (e.g., 1.0 mL/min)[9].

-

GC Column : A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is suitable for separating hydrocarbons.

-

Oven Temperature Program : A crucial parameter for resolving long-chain compounds. A typical program starts at a low temperature, ramps up to a high final temperature, and holds it to ensure elution of all compounds. An example program is:

-

Initial temperature of 50°C, hold for 1 minute.

-

Ramp to 150°C at a rate of 50°C/min.

-

Ramp to 320°C at a rate of 5°C/min.

-

Hold at 320°C for 10-15 minutes[9].

-

-

Mass Spectrometer :

-

Ionization Mode : Electron Impact (EI) at 70 eV is standard.

-

Mass Range : A scan range of m/z 40-600 is typically used to detect the molecular ions and fragmentation patterns of long-chain hydrocarbons.

-

Identification : Compounds are identified by comparing their mass spectra with libraries (e.g., NIST) and their retention indices with those of authentic standards or published data.

-

-

Quantification : The abundance of each compound is determined by integrating the area of its chromatographic peak and comparing it to the peak area of the internal standard.

-

The following diagram outlines a typical experimental workflow for the analysis of 9-eicosene from plant cuticular wax.

Conclusion

9-Eicosene is a naturally occurring alkene in the plant kingdom, found as a component of cuticular waxes and floral scents. Its biosynthesis follows the well-established pathway of very-long-chain fatty acid elongation, starting from oleoyl-CoA, followed by reduction and decarbonylation. Standard analytical techniques, primarily solvent extraction or headspace collection followed by GC-MS, are effective for its identification and quantification. Further research is needed to build a comprehensive database of its quantitative occurrence across a wider range of plant species and to fully elucidate its ecological roles and potential biotechnological applications.

References

- 1. Floral scent in a sexually deceptive Ophrys orchid: from headspace collections to solvent extractions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants [bio-protocol.org]

- 6. Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. en.bio-protocol.org [en.bio-protocol.org]

- 9. benchchem.com [benchchem.com]

9-Eicosene as a Cuticular Hydrocarbon in Insects: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of 9-Eicosene as a cuticular hydrocarbon (CHC) in insects. Cuticular hydrocarbons are critical components of the insect epicuticle, primarily serving to prevent desiccation, but have also evolved into a sophisticated system of chemical signals that mediate a wide array of behaviors. While direct research on 9-Eicosene is limited, this document synthesizes current knowledge on its likely roles, biosynthesis, and analysis by examining structurally related and well-studied monoalkenes that are pivotal in insect communication. This guide details the methodologies for the extraction, identification, and quantification of CHCs, and presents quantitative data for related compounds to provide a comparative framework. It is intended for researchers, scientists, and drug development professionals working in chemical ecology, entomology, and pest management.

Introduction to Cuticular Hydrocarbons (CHCs)

The insect cuticle is a multifunctional exoskeleton that provides structural support, protection, and a critical barrier against water loss. This barrier function is largely conferred by a thin, waxy layer on the epicuticle composed of a complex mixture of lipids, predominantly cuticular hydrocarbons (CHCs). These CHCs are typically long-chain saturated alkanes (n-alkanes), methyl-branched alkanes, and unsaturated alkenes or alkadienes.

Beyond their primary physiological role in preventing desiccation, CHCs have been co-opted as a versatile and information-rich chemical signaling system.[1] The specific blend of CHCs on an insect's cuticle can convey a wealth of information, including species, sex, age, reproductive status, and colony membership in social insects.[1] These chemical cues are often perceived upon direct contact or at very short distances.

Monoalkenes, hydrocarbons with a single double bond, are a prominent class of CHCs involved in chemical communication. The position of this double bond is often critical to the signal's specificity. A recurring motif in insect communication is the presence of (Z)-9-alkenes, which function as potent sex and aggregation pheromones in numerous species. This guide focuses on 9-Eicosene (C20H40), a 20-carbon monoalkene, and its potential significance as a semiochemical in insects, drawing parallels from its better-studied structural analogs.

The Role of (Z)-9-Alkenes in Insect Communication

While specific behavioral assays for 9-Eicosene are not widely documented, the function of other (Z)-9-alkenes is well-established, suggesting a probable signaling role for 9-Eicosene. These compounds predominantly function as pheromones, mediating intraspecific interactions.

-

Sex Pheromones: In many insect species, females produce (Z)-9-alkenes that act as contact sex pheromones or aphrodisiacs. Males detect these compounds upon antennal contact, which can trigger a cascade of mating behaviors, including arrestment, courtship, and copulation attempts.

-

Aggregation Pheromones: In some contexts, these alkenes can attract both males and females to a specific location for mating or resource exploitation.

-

Recognition Cues: In social insects like honey bees, specific alkenes on the cuticle contribute to the complex chemical profile that allows for nestmate recognition and the regulation of social behaviors.[2][3]

The table below summarizes the roles and relative abundance of several well-documented (Z)-9-alkenes in different insect orders.

| Compound | Species | Common Name | Role | Relative Abundance (%) | Reference(s) |

| (Z)-9-Tricosene | Musca domestica | House Fly | Female-produced sex pheromone | Major component | [4] |

| Apis mellifera | Honey Bee | Component of waggle-dance recruitment signal | Variable | [5] | |

| Pholcus beijingensis | Cellar Spider | Male-produced aphrodisiac | Male-specific | [6] | |

| (Z)-9-Pentacosene | Megacyllene robiniae | Locust Borer | Female-produced contact sex pheromone | 16.4 ± 1.3 | [4][7] |

| Oplostomus haroldi | Scarab Beetle | Female-produced contact sex pheromone | ~2x more abundant in females | [8] | |

| (Z)-9-Nonacosene | Megacyllene caryae | Hickory Borer | Female-produced contact sex pheromone | Major component | [9] |

| Bombus terrestris | Buff-tailed Bumblebee | Quorum-sensing pheromone (stimulates worker reproduction) | Positively correlated with colony size | [5] |

Biosynthesis of 9-Eicosene

The biosynthesis of cuticular hydrocarbons occurs in specialized cells called oenocytes and is intrinsically linked to fatty acid metabolism.[8] The production of a mono-unsaturated alkene like 9-Eicosene involves a three-stage process: the synthesis of a very-long-chain fatty acid (VLCFA) precursor, the introduction of a double bond by a desaturase enzyme, and the final conversion to a hydrocarbon.

-

Fatty Acid Synthesis and Elongation: The process begins with the de novo synthesis of standard fatty acids like palmitic acid (C16:0). A series of elongase enzymes then sequentially add two-carbon units to the fatty acid chain to produce a VLCFA of the appropriate length. For 9-Eicosene (a C20 hydrocarbon), the immediate precursor is likely a C20 or C21 fatty acyl-CoA.

-

Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond at a precise location. To produce 9-Eicosene, a Δ11-desaturase would act on a C20 fatty acid precursor (counting from the carboxyl end), or a Δ9-desaturase would act on an C18 precursor that is then elongated. The Δ9-desaturase is the most common type found in insects and is responsible for producing the (Z)-9 double bond found in many insect pheromones.[6]

-

Reduction and Decarbonylation: The resulting unsaturated fatty acyl-CoA is reduced to a fatty aldehyde. Finally, a P450 enzyme (CYP4G family) catalyzes an oxidative decarbonylation reaction, which removes the carbonyl carbon to yield the final C20 alkene, 9-Eicosene.[1]

Experimental Protocols

The analysis of CHCs is a multi-step process that requires careful sample preparation followed by sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this type of analysis.

Protocol 1: Cuticular Hydrocarbon Extraction (Solvent Wash)

This is the most common method for obtaining a comprehensive CHC profile from an insect. It is a destructive method.

Materials:

-

Insect specimens (anesthetized by freezing or CO₂)

-

Glass vials (2 mL) with PTFE-lined caps

-

High-purity n-Hexane (analytical grade)

-

Micropipettes and tips

-

Vortex mixer

-

Nitrogen gas evaporator or a fume hood

-

Internal Standard (e.g., n-docosane (C22) or n-tetracosane (C24) at 10 ng/µL)

Procedure:

-

Sample Preparation: Place a single insect (or a pooled group for very small insects) into a clean 2 mL glass vial.

-

Internal Standard: Add a known volume (e.g., 20 µL) of the internal standard solution to the vial. The internal standard is crucial for absolute quantification.

-

Extraction: Add 500 µL of n-hexane to the vial, ensuring the insect is fully submerged.

-

Agitation: Gently agitate or vortex the vial for 5-10 minutes. This duration is sufficient to dissolve the cuticular lipids without extracting a significant amount of internal lipids.

-

Sample Recovery: Carefully remove the insect from the vial. Transfer the hexane extract to a clean autosampler vial with a micro-insert.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen until the volume is reduced to approximately 20-50 µL. Do not evaporate to complete dryness, as this can lead to the loss of more volatile CHCs.

-

Storage: Cap the vial tightly and store at -20°C until GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Agilent 5975C or similar.

-

Column: HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Mode: Splitless injection (1 µL) at 250-300°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase at 40-60°C/min to 200°C.

-

Ramp 2: Increase at 4-5°C/min to 320°C.

-

Final hold: Hold at 320°C for 10-15 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-600.

-

Data Analysis:

-

Identification: Individual CHCs are identified by comparing their mass spectra to libraries (e.g., NIST) and their retention times to those of authentic standards or published retention indices. Alkenes are characterized by a molecular ion (M+) and characteristic fragmentation patterns.

-

Quantification: The relative abundance of each compound is calculated by integrating the area of its corresponding peak in the total ion chromatogram. Absolute quantification (in ng/insect) is achieved by comparing the peak area of each CHC to the peak area of the known amount of the internal standard.

Protocol 3: Determination of Double Bond Position (DMDS Derivatization)

Standard EI-MS does not reveal the position of double bonds in alkenes. A derivatization step using dimethyl disulfide (DMDS) is required.[10][11][12]

Procedure:

-

Sample Prep: Transfer a portion of the CHC extract to a new vial and evaporate the solvent completely under nitrogen.

-

Derivatization: Add 50 µL of DMDS and 50 µL of a 6% iodine in diethyl ether solution.

-

Reaction: Cap the vial and heat at 40-50°C for 12-24 hours.

-

Quenching: Cool the sample and add 100 µL of a 5% aqueous sodium thiosulfate solution to quench the excess iodine.

-

Extraction: Add 100 µL of hexane, vortex, and transfer the upper hexane layer to a clean vial for GC-MS analysis.

-

Analysis: Analyze the derivatized sample by GC-MS. The DMDS adduct will fragment at the location of the original double bond, producing characteristic ions that allow for unambiguous determination of its position.

Conclusion and Future Directions

9-Eicosene is a cuticular hydrocarbon that, based on the well-documented roles of its structural analogs, likely functions as a chemical signal in various insect species. The prevalence of (Z)-9-alkenes as sex and aggregation pheromones across different insect orders points to a conserved signaling motif. While quantitative data and specific behavioral studies on 9-Eicosene are currently scarce, the robust analytical protocols detailed in this guide provide a clear pathway for its investigation.

Future research should focus on:

-

Broadening Taxonomic Surveys: Conducting detailed CHC profile analyses on a wider range of insect species to identify the prevalence and abundance of 9-Eicosene.

-

Behavioral Assays: Using synthetic (Z)-9-Eicosene and (E)-9-Eicosene in controlled laboratory and field experiments to elucidate their specific behavioral functions.

-

Molecular Biology: Identifying and characterizing the specific elongase, desaturase, and decarbonylase enzymes responsible for 9-Eicosene biosynthesis. This could open avenues for novel pest management strategies targeting pheromone production.

By applying these established methodologies, researchers can illuminate the role of 9-Eicosene and further unravel the complexities of chemical communication in the insect world.

References

- 1. Evolution of Cuticular Hydrocarbons in the Hymenoptera: a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Communication in the Honey Bee Society - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The cuticular hydrocarbon profiles of honey bee workers develop via a socially-modulated innate process | eLife [elifesciences.org]

- 5. periodicos.uefs.br [periodicos.uefs.br]

- 6. Incorporation of fatty acids into cuticular hydrocarbons of male and female Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Semiochemical compound: (Z)-6-cis-9,10-Epoxyheneicosene | C21H40O [pherobase.com]

- 8. Divergence of cuticular hydrocarbons in two sympatric grasshopper species and the evolution of fatty acid synthases and elongases across insects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of a three-steps derivatization assay for the localization of double bond in monounsaturated monomers of poly-beta-hydroxyalkanoates by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Long-Chain Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core biosynthetic pathways for long-chain hydrocarbons. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and biotechnology, offering detailed information on the key metabolic routes, enzymes, and experimental methodologies. This document summarizes quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex pathways and workflows.

Introduction to Long-Chain Hydrocarbon Biosynthesis

Long-chain hydrocarbons, including alkanes, alkenes, and isoprenoids, are fundamental molecules in various biological processes and hold significant potential for applications in biofuels, specialty chemicals, and pharmaceuticals.[1][2] Nature has evolved diverse and intricate metabolic pathways to synthesize these compounds. Understanding these pathways is crucial for their biotechnological exploitation, including the metabolic engineering of microorganisms for sustainable production.[3][4] This guide focuses on the two primary routes for long-chain hydrocarbon biosynthesis: fatty acid-derived pathways and the isoprenoid pathway.

Fatty Acid-Derived Biosynthesis Pathways

The majority of long-chain aliphatic hydrocarbons in nature are derived from the fatty acid biosynthesis pathway. Precursors from this central metabolic route are converted into hydrocarbons through several distinct enzymatic mechanisms.

Acyl-ACP Reductase and Aldehyde-Deformylating Oxygenase (AAR-ADO) Pathway

Prevalent in cyanobacteria, the AAR-ADO pathway is a two-step process that converts fatty acyl-ACPs into alkanes and alkenes.[5][6]

-

Step 1: Reduction of Acyl-ACP. Acyl-ACP reductase (AAR) catalyzes the reduction of a fatty acyl-ACP to a fatty aldehyde, utilizing NADPH as a reductant.[5]

-

Step 2: Decarbonylation of Fatty Aldehyde. Aldehyde-deformylating oxygenase (ADO) subsequently converts the fatty aldehyde into an alkane with one less carbon atom than the original fatty acyl chain, releasing formate in the process.[7][8][9]

Fatty Acid Decarboxylation

Certain microorganisms utilize a direct decarboxylation mechanism to produce terminal alkenes (α-olefins) from free fatty acids. This process is catalyzed by a class of enzymes known as fatty acid decarboxylases.

-

OleT (Cytochrome P450 Peroxygenase): Found in bacteria such as Jeotgalicoccus species, OleT is a heme-containing enzyme that catalyzes the oxidative decarboxylation of fatty acids to form terminal alkenes.[10]

-

UndA/UndB: These are non-heme iron-dependent oxygenases that also mediate the decarboxylation of fatty acids to produce 1-alkenes.

Head-to-Head Condensation

A less common pathway involves the "head-to-head" condensation of two fatty acyl derivatives to produce long-chain internal alkenes. This mechanism has been identified in certain bacteria, such as Micrococcus luteus, and is catalyzed by a multi-enzyme complex encoded by the ole genes.[2]

Isoprenoid Biosynthesis Pathway

The isoprenoid (or terpenoid) pathway is another major route for the biosynthesis of a vast array of natural products, including some long-chain hydrocarbons.[11] This pathway utilizes isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) as five-carbon building blocks.

The biosynthesis of IPP and DMAPP can occur through two distinct pathways:

-

Mevalonate (MVA) Pathway: Predominantly found in eukaryotes and archaea.

-

Methylerythritol Phosphate (MEP) Pathway: Primarily active in bacteria and plant plastids.

These five-carbon units are sequentially condensed to form longer-chain prenyl pyrophosphates, such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). Terpene synthases then convert these precursors into a wide variety of cyclic and acyclic hydrocarbons.[11]

Quantitative Data on Long-Chain Hydrocarbon Production

The production of long-chain hydrocarbons has been significantly improved through metabolic engineering of various microorganisms. The following tables summarize representative quantitative data for hydrocarbon production in engineered E. coli and cyanobacteria.

Table 1: Long-Chain Hydrocarbon Production in Engineered E. coli

| Product | Host Strain | Engineering Strategy | Titer (mg/L) | Reference |

| Alkanes | E. coli BL21(DE3) | Overexpression of AAR and ADO from Synechococcus elongatus PCC 7942 | 58.8 | [9] |

| Fatty Alcohols | E. coli | Overexpression of fatty acyl-CoA reductase | >350 | [12] |

| Long-chain α,ω-dicarboxylic acids | E. coli | Heterologous expression of a CYP450 monooxygenase system | 159 (C12), 410 (C14) | [13] |

| Total Fatty Acids | E. coli | Fed-batch fermentation | 4.5 g/L/day | [14] |

Table 2: Long-Chain Hydrocarbon Production in Engineered Cyanobacteria

| Product | Host Strain | Engineering Strategy | Titer (mg/L) | Reference |

| Alkanes/Alkenes | Synechocystis sp. PCC 6803 | Overexpression of AAR and ADO in multiple gene loci | 26 | [15] |

| Heptadecane | Nostoc punctiforme | Overexpression of aar and ado genes | - (0.77% of DCW) | [15] |

| Alkanes/Alkenes | Synechocystis sp. PCC 6803 | Overexpression of alkane biosynthetic genes | 1.1% of cell dry weight | [16] |

| Hydrocarbons | Synechocystis sp. PCC 6803 | Overexpression of fatty acid photodecarboxylase | 77 mg/g cell dry weight |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of long-chain hydrocarbon biosynthesis.

General Experimental Workflow

A typical workflow for the production and analysis of long-chain hydrocarbons in engineered microorganisms involves several key steps, from strain construction to product quantification.

Assay for Acyl-ACP Reductase (AAR) Activity

This protocol describes an in vitro assay to determine the activity of AAR by monitoring the consumption of NADPH.

Materials:

-

Purified AAR enzyme

-

Acyl-ACP substrate (e.g., C16:0-ACP)

-

NADPH

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, a known concentration of acyl-ACP substrate, and NADPH (typically 100-200 µM).

-

Initiate the reaction by adding a small volume of purified AAR enzyme to the cuvette.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

One unit of AAR activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Assay for Aldehyde-Deformylating Oxygenase (ADO) Activity

This protocol outlines an in vitro assay for ADO activity by quantifying the production of alkanes using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Purified ADO enzyme

-

Fatty aldehyde substrate (e.g., hexadecanal) dissolved in a suitable solvent (e.g., DMSO)

-

Electron donor system (e.g., ferredoxin, ferredoxin-NADP⁺ reductase, and NADPH)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2)

-

Extraction solvent (e.g., ethyl acetate or hexane)

-

Internal standard for GC-MS analysis (e.g., pentadecane)

-

GC-MS instrument

Procedure:

-

Set up a reaction mixture containing the assay buffer, the electron donor system, and the fatty aldehyde substrate.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the purified ADO enzyme.

-

Incubate the reaction for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Stop the reaction by adding a volume of extraction solvent containing a known amount of the internal standard.

-

Vortex the mixture vigorously to extract the hydrocarbons into the organic phase.

-

Centrifuge to separate the phases and transfer the organic layer to a new vial for GC-MS analysis.

-

Analyze the extracted sample by GC-MS to identify and quantify the alkane product relative to the internal standard.

Extraction and Quantification of Long-Chain Hydrocarbons from Microbial Cultures

This protocol provides a general method for the extraction and analysis of long-chain hydrocarbons from bacterial or algal cultures.

Materials:

-

Microbial cell culture

-

Solvent mixture (e.g., chloroform:methanol, 2:1 v/v)

-

Internal standard (e.g., a non-native alkane)

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen stream

-

GC-MS instrument

Procedure:

-

Harvest a known volume of the microbial culture by centrifugation.

-

Lyophilize the cell pellet to remove water.

-

Resuspend the dried cell pellet in the solvent mixture containing the internal standard.

-

Disrupt the cells using sonication or bead beating to ensure complete extraction.

-

Centrifuge the mixture to pellet the cell debris.

-

Transfer the supernatant (containing the extracted lipids and hydrocarbons) to a new tube.

-

Dry the extract over anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the dried extract in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

-

Inject an aliquot of the sample into the GC-MS for separation, identification, and quantification of the long-chain hydrocarbons.

Conclusion

The biosynthesis of long-chain hydrocarbons is a complex and fascinating area of biochemistry with significant implications for biotechnology and sustainable chemical production. The fatty acid-derived and isoprenoid pathways provide diverse routes to a wide array of hydrocarbon structures. Through metabolic engineering, significant progress has been made in harnessing these pathways for the microbial production of biofuels and other valuable chemicals. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to further explore and engineer these intricate biological systems. Continued research in this field holds the promise of developing economically viable and environmentally friendly alternatives to petroleum-based products.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Improving Fatty Acid Availability for Bio-Hydrocarbon Production in Escherichia coli by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Systematic biotechnological production of isoprenoid analogs with bespoke carbon skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldehyde deformylating oxygenase - Wikiwand [wikiwand.com]

- 8. Aldehyde deformylating oxygenase - Wikipedia [en.wikipedia.org]

- 9. Cyanobacterial aldehyde deformylating oxygenase: Structure, function, and potential in biofuels production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocols for the Production and Analysis of Isoprenoids in Bacteria and Yeast | Springer Nature Experiments [experiments.springernature.com]

- 11. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Production of Long-Chain α,ω-Dicarboxylic Acids by Engineered Escherichia coli from Renewable Fatty Acids and Plant Oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative analysis and engineering of fatty acid biosynthesis in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Insights into cyanobacterial alkane biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Biological Role of 9-Eicosene in Insect Communication: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-9-Eicosene, a long-chain mono-unsaturated hydrocarbon, plays a significant, albeit nuanced, role in the chemical communication systems of various insect species. Primarily recognized as a cuticular hydrocarbon (CHC), it functions as a semiochemical, influencing critical behaviors such as mating and social organization. In the fruit fly, Drosophila melanogaster, it acts as a female-specific sex pheromone, promoting male courtship. In the honey bee, Apis mellifera, the closely related methyl ester, methyl (Z)-9-octadecenoate (methyl oleate), is a key component of the queen retinue pheromone (QRP), contributing to the queen's signal of presence and fertility. This technical guide provides a comprehensive overview of the biological functions of 9-eicosene and its analogs in insect communication, detailing the experimental methodologies for its study, summarizing quantitative behavioral and physiological data, and elucidating the biosynthetic and perceptual pathways.

Introduction: Cuticular Hydrocarbons as Information-Rich Signals

Insects are enveloped in a waxy layer of cuticular hydrocarbons (CHCs) that serves as a primary defense against desiccation.[1] Over evolutionary time, these compounds have been co-opted for communication, evolving into a complex language of chemical signals that convey information about species, sex, reproductive status, and social standing.[1] 9-Eicosene, particularly the (Z)-isomer, is a member of this diverse chemical repertoire, acting as a crucial mediator of insect behavior.

Biological Roles of (Z)-9-Eicosene and Related Alkenes

The function of (Z)-9-eicosene and similar long-chain alkenes varies across different insect orders, highlighting the evolutionary plasticity of chemical signaling.

Sex Pheromone in Drosophila melanogaster

In Drosophila melanogaster, (Z)-9-eicosene is a component of the female cuticular hydrocarbon profile and functions as a sex pheromone that stimulates male courtship behavior. While other dienes like 7,11-heptacosadiene are also major aphrodisiacs, the blend of various CHCs, including monoenes, contributes to the overall chemical signature that males use to recognize potential mates.

Component of Queen Retinue Pheromone in Apis mellifera

While 9-eicosene itself is not a direct component, a closely related compound, methyl (Z)-octadec-9-enoate (methyl oleate), is one of the four compounds that, in synergy with the five-component queen mandibular pheromone (QMP), forms the complete nine-component queen retinue pheromone (QRP).[2][3] These compounds collectively attract worker bees to the queen, forming a retinue, and signal her reproductive fitness.[2] The presence and relative abundance of these compounds can influence worker behavior and physiology.[4]

Quantitative Data on Behavioral and Physiological Responses

The behavioral and physiological responses to (Z)-9-eicosene and its analogs are dose-dependent. The following tables summarize quantitative data from key studies.

Table 1: Quantitative Analysis of (Z)-9-Eicosene and Related Compounds in Insect Cuticles

| Insect Species | Sex | Compound | Mean Quantity (ng/fly) ± SE | Analytical Method | Reference |

| Drosophila melanogaster | Female | (Z)-9-Eicosene | Present, but not individually quantified in this study | GC-MS | [5] |

| Drosophila melanogaster | Female | Total CHCs | 2347 ± 235 | GC-MS | [6] |

| Pholcus beijingensis (Spider) | Male | (Z)-9-Tricosene | 114 ± 36 | GC-MS | [7] |

Table 2: Electroantennographic (EAG) and Behavioral Responses to (Z)-9-Alkenes

| Insect/Arachnid Species | Sex of Responder | Compound | Concentration/Dose | Response Type | Mean Response ± SE | Reference |

| Pholcus beijingensis | Female | (Z)-9-Tricosene | 0.1 µg/µl | EAG Amplitude (mV) | 0.223 | [7] |

| Duponchelia fovealis | Male | (Z)-9-Dodecenyl acetate | 10 ng | EAG Amplitude (mV) | ~0.4 | [8] |

Experimental Protocols

The study of (Z)-9-eicosene and other cuticular hydrocarbons relies on a suite of specialized techniques.

Extraction of Cuticular Hydrocarbons

This protocol describes a standard method for extracting CHCs from whole insects for GC-MS analysis.

-

Materials:

-

Glass vials (2 mL) with PTFE-lined caps

-

n-Hexane (analytical grade)

-

Internal standard (e.g., n-hexacosane)

-

Vortex mixer

-

Micropipettes

-

GC vials with inserts

-

-

Procedure:

-

Anesthetize a single insect by cooling it on ice.

-

Place the insect into a clean 2 mL glass vial.

-

Add a known volume of n-hexane (e.g., 200 µL) containing a precise amount of the internal standard.

-

Gently agitate the vial for 2 minutes to wash the CHCs from the cuticle.

-

Carefully remove the insect from the vial.

-

Transfer the hexane extract to a GC vial with a micro-insert for analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary method for identifying and quantifying CHCs.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Non-polar capillary column (e.g., HP-5ms).

-

-

Typical GC Conditions:

-

Injector Temperature: 250 °C (splitless mode)

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Initial temperature of 50 °C, ramped to 300 °C.

-

MS Transfer Line Temperature: 280 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is used to identify which compounds in a mixture are biologically active.[9]

-

Setup:

-

The effluent from the GC column is split, with one portion going to a standard detector (e.g., Flame Ionization Detector - FID) and the other directed towards an insect antenna preparation.[9]

-

The antennal preparation consists of an excised antenna mounted between two electrodes filled with a saline solution.[9]

-

-

Procedure:

-

The sample extract is injected into the GC.

-

The signals from the FID and the antenna are recorded simultaneously.

-

Peaks in the FID chromatogram that correspond in time to a depolarization event in the EAD recording indicate an antennally-active compound.[9]

-

Single-Sensillum Recording (SSR)

SSR allows for the investigation of the responses of individual olfactory receptor neurons (ORNs) to specific odorants.[10][11]

-

Preparation:

-

The insect is immobilized, and the antenna is stabilized.

-

A recording electrode is inserted into the base of a single olfactory sensillum, while a reference electrode is placed elsewhere in the body (e.g., the eye).[11]

-

-

Stimulation and Recording:

-

A stream of purified, humidified air is passed over the antenna.

-

Pulses of air carrying the test odorant at known concentrations are introduced into the airstream.

-

The electrical activity (action potentials) of the ORNs within the sensillum is recorded and analyzed.[10]

-

Walking Bioassay for Contact Pheromones

This assay is used to observe the behavioral responses of insects to non-volatile or low-volatility pheromones.[12]

-

Arena:

-

A clean glass or plastic petri dish or a similar small arena.

-

-

Procedure:

-

A glass dummy or a dead insect of the same species is washed with a non-polar solvent to remove its native CHCs.

-

A known amount of synthetic (Z)-9-eicosene (dissolved in a volatile solvent) is applied to the dummy. A solvent-only dummy serves as a control.

-

After the solvent evaporates, the dummy is placed in the center of the arena.

-

A male insect is introduced into the arena, and its behavior towards the dummy is observed and quantified (e.g., time spent in contact, courtship displays).

-

Biosynthesis and Signaling Pathways

Biosynthesis of (Z)-9-Eicosene

The biosynthesis of (Z)-9-eicosene and other CHCs occurs in specialized abdominal cells called oenocytes.[10][11] The pathway begins with fatty acid synthesis and involves a series of enzymatic steps:

-

Elongation: Fatty acid synthases (FAS) and elongases extend the carbon chain of fatty acyl-CoAs.

-

Desaturation: A key step is the introduction of a double bond at the delta-9 position by a specific acyl-CoA desaturase (a Δ9-desaturase).

-

Reduction and Decarbonylation: The fatty acyl-CoA is then reduced to a fatty aldehyde and subsequently decarbonylated to form the final hydrocarbon.

Perception and Signaling Pathway

The perception of (Z)-9-eicosene and other pheromones begins at the insect's antennae, where they are detected by ORNs housed in olfactory sensilla.[13] While the specific receptor for (Z)-9-eicosene in Drosophila has not been definitively identified, the pathway for a similar male pheromone, cis-vaccenyl acetate (cVA), which is detected by the Or67d receptor, provides a well-studied model.[8][14][15]

-

Binding and Transport: Pheromone molecules enter the sensillum lymph through pores in the sensillum wall and are bound by Odorant Binding Proteins (OBPs), which solubilize them and transport them to the ORN dendrites.

-

Receptor Activation: The pheromone-OBP complex interacts with a specific Olfactory Receptor (OR) on the dendritic membrane. This causes a conformational change in the OR.

-

Signal Transduction: The activated OR, in conjunction with the co-receptor Orco, forms an ion channel that opens, leading to a depolarization of the ORN membrane.

-

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and travels down the axon of the ORN.

-

Central Processing: The axon of the ORN projects to a specific glomerulus in the antennal lobe of the brain. Here, it synapses with projection neurons (PNs) that relay the signal to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is integrated and translated into a behavioral response.[16][17]

References

- 1. Electrophysiological Recording from Drosophila Trichoid Sensilla in Response to Odorants of Low Volatility [jove.com]

- 2. biorxiv.org [biorxiv.org]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Male-specific (Z)-9-tricosene stimulates female mating behaviour in the spider Pholcus beijingensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sdbonline.org [sdbonline.org]

- 9. benchchem.com [benchchem.com]

- 10. Video: Electrophysiological Recording from Drosophila Trichoid Sensilla in Response to Odorants of Low Volatility [jove.com]

- 11. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 12. ento.psu.edu [ento.psu.edu]

- 13. How Drosophila Detect Volatile Pheromones - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. uniprot.org [uniprot.org]

- 15. A single class of olfactory neurons mediates behavioural responses to a Drosophila sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pheromone processing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 17. static1.squarespace.com [static1.squarespace.com]

The Discovery and Significance of 9-Eicosene in an Insect-Associated Bacterium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery of (E)-9-eicosene in the context of insect-associated microbiology. The document focuses on the identification of this long-chain alkene as a secondary metabolite of the entomopathogenic bacterium, Photorhabdus sp. strain ETL, which exists in a symbiotic relationship with the insect-pathogenic nematode Heterorhabditis zealandica. This guide will detail the experimental protocols for the extraction and identification of such compounds, present the available data, and discuss the potential roles and signaling pathways involved in its biological activity.

Executive Summary

(E)-9-Eicosene, a C20 mono-unsaturated hydrocarbon, has been identified as a secondary metabolite produced by the bacterium Photorhabdus sp. strain ETL. This bacterium is a known pathogen to a wide range of insect pests, working in concert with its nematode host. The discovery of (E)-9-eicosene in this bacterium suggests a potential role in the complex interactions between the bacterium, its nematode vector, and their insect hosts. While the primary research has highlighted its antimicrobial properties against various microbes, its specific effects on insects, including behavioral or physiological responses, remain an area for further investigation. This guide synthesizes the current knowledge, providing a foundation for future research into the function and potential applications of 9-eicosene in pest management and drug development.

Data Presentation: Quantitative Analysis of Secondary Metabolites

While the presence of (E)-9-eicosene in the secondary metabolites of Photorhabdus sp. strain ETL has been confirmed, specific quantitative data, such as the relative abundance or concentration, is not extensively detailed in the primary literature. The focus has been on the identification of a range of bioactive compounds.

Table 1: Identified Eicosene Isomers and Related Compounds in Photorhabdus sp. strain ETL

| Compound | Molecular Formula | Class | Quantitative Data | Reference |

| (E)-3-Eicosene | C20H40 | Alkene | Presence confirmed | [1][2] |

| (E)-5-Eicosene | C20H40 | Alkene | Presence confirmed | [1][2] |

| (E)-9-Eicosene | C20H40 | Alkene | Presence confirmed | [1][2] |

| 9-Octadecenamide | C18H35NO | Amide | Presence confirmed | [1][2] |

| Undecanoic acid | C11H22O2 | Fatty Acid | Presence confirmed | [1][2] |

Note: The primary research identified these compounds through GC-MS analysis but did not provide a quantitative breakdown of their relative abundances.

Experimental Protocols

The identification of (E)-9-eicosene from Photorhabdus sp. strain ETL was achieved through a combination of bacterial culture, metabolite extraction, and analytical chemistry techniques. The following protocols are based on the methodologies described in the relevant literature for the analysis of bacterial secondary metabolites and insect cuticular hydrocarbons.[1][2]

Bacterial Culture and Secondary Metabolite Extraction

This protocol outlines the steps for cultivating Photorhabdus sp. and extracting its secondary metabolites for analysis.

-

Bacterial Inoculation and Growth: Photorhabdus sp. strain ETL is cultured in a suitable broth medium, such as Luria-Bertani (LB) broth. The culture is incubated at an optimal temperature (e.g., 28°C) with shaking to ensure aeration and growth.

-

Solvent Extraction: After a sufficient incubation period to allow for the production of secondary metabolites, the bacterial culture is subjected to solvent extraction. An organic solvent, typically ethyl acetate, is added to the culture broth.

-

Separation and Concentration: The mixture is vigorously agitated to ensure the transfer of nonpolar metabolites into the organic phase. The organic layer is then separated from the aqueous phase. This process is often repeated to maximize the yield. The collected organic extracts are then concentrated using a rotary evaporator to remove the solvent, leaving behind the crude extract of secondary metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The crude extract is then analyzed by GC-MS to separate and identify its components.

-

Sample Preparation: A small amount of the crude extract is dissolved in a suitable volatile solvent, such as hexane or dichloromethane, for injection into the GC-MS system.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up gradually, which separates the compounds based on their boiling points and interactions with the column's stationary phase.

-

MS Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are detected. The mass spectrum of each compound provides a unique fragmentation pattern, which is used for identification by comparing it to spectral libraries (e.g., NIST).

Mandatory Visualizations

Experimental Workflow for 9-Eicosene Identification

Caption: Workflow for the identification of (E)-9-eicosene from Photorhabdus sp.

Putative Signaling Pathway in Insects

The specific signaling pathways in insects that respond to (E)-9-eicosene are not yet elucidated. However, as a product of an entomopathogenic bacterium, it is plausible that it could interact with the insect's immune system. The Toll and Imd pathways are central to the insect's innate immune response to microbial infections.

Caption: Hypothesized interaction of (E)-9-eicosene with insect immune signaling pathways.

Discussion and Future Directions

The identification of (E)-9-eicosene as a secondary metabolite of an insect-pathogenic bacterium opens up several avenues for future research. The primary focus of the initial study was on the antimicrobial properties of the bacterial extract against human pathogens.[1][2] However, the ecological role of this compound in the tripartite interaction between the bacterium, the nematode, and the insect host is likely to be significant.

Future research should aim to:

-

Quantify the production of (E)-9-eicosene by Photorhabdus sp. under different conditions, such as in vitro culture versus during insect infection.

-

Investigate the direct effects of purified (E)-9-eicosene on various insect species. This could include behavioral assays to test for attractant or repellent properties, as well as physiological assays to assess toxicity or effects on the insect immune system.

-

Elucidate the specific signaling pathways in insects that are modulated by (E)-9-eicosene. This could involve transcriptomic or proteomic studies of insects exposed to the compound.

-

Explore the presence of 9-eicosene in the cuticular hydrocarbon profiles of a broader range of insect species. While not yet specifically identified in many insects, its presence as a cuticular hydrocarbon in some species is plausible and warrants further investigation.[3]

Conclusion

The discovery of (E)-9-eicosene in Photorhabdus sp. strain ETL provides a concrete example of this compound's presence in an insect-relevant biological system. While much remains to be learned about its specific functions and the mechanisms through which it acts, this guide provides a comprehensive overview of the current state of knowledge and a framework for future investigations. The detailed experimental protocols and hypothesized signaling pathways presented herein offer a starting point for researchers aiming to unravel the role of 9-eicosene in insect biology and its potential for development into novel pest management strategies or therapeutic agents.

References

An In-depth Technical Guide to 9-Eicosene: CAS Registry Number, Molecular Structure, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Eicosene, a long-chain monounsaturated alkene. It covers its fundamental chemical properties, including its CAS registry number and molecular structure, and presents detailed experimental protocols for its synthesis, extraction, and analysis. Additionally, this guide outlines methodologies for evaluating its biological activities and situates it within the broader context of C20 lipid metabolism.

Core Data and Physicochemical Properties

9-Eicosene is a hydrocarbon with the chemical formula C₂₀H₄₀. It exists as two geometric isomers, cis (Z) and trans (E), which have distinct CAS registry numbers and slightly different physical properties. The trans isomer is often found in various plant species.

| Property | Value |

| Molecular Formula | C₂₀H₄₀ |

| Molecular Weight | 280.53 g/mol |

| (E)-9-Eicosene CAS No. | 42448-90-8 |

| (Z)-9-Eicosene CAS No. | 53327-53-6 |

| Appearance | Colorless liquid |

| Boiling Point | 341.5 °C at 760 mmHg |

| Density | 0.79 g/cm³ |

| LogP (Octanol-Water) | 10.1 |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents |

Molecular Structure

9-Eicosene is a twenty-carbon chain alkene with a single double bond located at the ninth carbon atom. The stereochemistry of this double bond determines whether the molecule is the cis (Z) or trans (E) isomer.

Chemical Structure of (E)-9-Eicosene:

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction from natural sources, and analysis of 9-Eicosene. Additionally, protocols for assessing its potential biological activities are described.

Synthesis of (Z)-9-Eicosene via Wittig Reaction

The Wittig reaction is a reliable method for synthesizing alkenes with a defined stereochemistry. This protocol describes the synthesis of (Z)-9-Eicosene from undecyltriphenylphosphonium bromide and nonanal.

Materials:

-

Undecyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Nonanal

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend undecyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. The solution will typically develop a deep red or orange color, indicating the formation of the ylide.

-

Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional hour.

-

Wittig Reaction: Cool the ylide solution back to 0°C.

-

Dissolve nonanal (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to isolate pure (Z)-9-Eicosene.

Extraction of 9-Eicosene from Plant Material

9-Eicosene has been identified in various plants. This protocol provides a general method for its extraction using a nonpolar solvent.

Materials:

-

Dried and powdered plant material (e.g., leaves or stems)

-

n-Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Maceration: Weigh 100 g of dried and powdered plant material and place it in a large Erlenmeyer flask.

-

Add 500 mL of n-hexane to the flask, ensuring all the plant material is submerged.

-

Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Wash the residue with a small amount of fresh n-hexane to ensure complete extraction.

-

Drying and Concentration: Combine the filtrates and dry the extract over anhydrous Na₂SO₄.

-

Filter again to remove the drying agent.

-

Concentrate the hexane extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude lipid extract containing 9-Eicosene.

-

Further purification can be achieved using column chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like 9-Eicosene.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 10 minutes.

-

-

Mass Spectrometer (if used):

-

Ion Source Temperature: 230°C.

-

Interface Temperature: 280°C.

-

Scan Range: m/z 40-550.

-

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified 9-Eicosene or the crude extract in hexane to a final concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

Data Analysis: Identify the 9-Eicosene peak in the total ion chromatogram based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The mass spectrum of 9-Eicosene will show characteristic fragmentation patterns for a long-chain alkene.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is suitable for assessing the antimicrobial activity of hydrophobic compounds like 9-Eicosene.

Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

9-Eicosene stock solution in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a standard antibiotic)

-

Negative control (MHB with solvent)

Procedure:

-

Prepare a stock solution of 9-Eicosene in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the 9-Eicosene stock solution in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted 9-Eicosene.

-

Include positive and negative controls on the plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of 9-Eicosene that completely inhibits visible bacterial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The DPPH assay is a common method to evaluate the antioxidant capacity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

9-Eicosene solution in a suitable solvent

-

Positive control (e.g., ascorbic acid or Trolox)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of 9-Eicosene in methanol.

-

In a test tube, mix 1 mL of the DPPH solution with 1 mL of each concentration of the 9-Eicosene solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm against a methanol blank.

-

The radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DP.

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly involving 9-Eicosene are not well-documented, its structure as a C20 unsaturated fatty acid analog places it in the context of eicosanoid metabolism. Eicosanoids are potent signaling molecules derived from 20-carbon fatty acids, primarily arachidonic acid. They are synthesized via the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways and are involved in inflammation, immunity, and other physiological processes.

Caption: Generalized Eicosanoid Metabolism Pathways.

Caption: Workflow for the Synthesis of (Z)-9-Eicosene.

Caption: Workflow for GC-MS Analysis of 9-Eicosene.

The Biological Versatility of Alkenes: A Deep Dive into Their Activity and Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbon-carbon double bond, the defining feature of alkenes, imparts a unique reactivity that makes this class of hydrocarbons a cornerstone of organic chemistry and, significantly, a key player in a vast array of biological processes. From their role as signaling molecules in plants to their presence in complex natural products with potent therapeutic activities, alkenes are far more than simple unsaturated hydrocarbons. This technical guide provides a comprehensive literature review of the biological activity of alkenes, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate signaling pathways they modulate.

Quantitative Analysis of Bioactive Alkenes

A diverse range of alkene-containing compounds, primarily from natural sources, have demonstrated significant biological activities. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following tables summarize the quantitative data for several notable examples.

Table 1: Anti-cancer Activity of Alkene-Containing Compounds

| Compound | Alkene Structure | Cancer Cell Line | Biological Activity | IC50 Value | Reference(s) |

| (-)-Englerin A | Sesquiterpene | A-498 (Renal) | Cytotoxicity | 53.25 nM | [1] |

| UO-31 (Renal) | Cytotoxicity | 140.3 nM | [1] | ||

| A498 (Renal) | Growth Inhibition | 45 nM | [2] | ||

| β-Caryophyllene | Sesquiterpene | HepG2 (Hepatocellular) | Cytotoxicity | 193.60 µM | [3] |

| SMMC-7721 (Hepatocellular) | Cytotoxicity | 334.50 µM | [3] | ||

| T24 (Bladder) | Cytotoxicity | 40 µg/mL | [4] | ||

| 5637 (Bladder) | Cytotoxicity | 40 µg/mL | [4] | ||

| HUVECs (Endothelial) | Anti-proliferative | 41.6 µM | [5] | ||

| Geraniol | Monoterpene | Colo-205 (Colon) | Cytotoxicity | 20 µM | [1] |

| C666-1 (Nasopharyngeal) | Apoptosis Induction | ~20 µM | [3] | ||

| HT-29 (Colon) | Anti-proliferative | 290.45 µg/mL | [6] | ||

| D-Limonene | Monoterpene | Caco-2 (Colorectal) | Cytotoxicity | 18.6 µM | [7] |

| U87 (Glioblastoma) | Cytotoxicity | 81.02 µg/mL (as a major component of Citrus reticulata essential oil) | [8] | ||

| (+)-α-Pinene | Monoterpene | Murine Macrophages | Cytotoxicity | 250 µg/mL (reduced viability to 66.8%) | [9] |

| (+)-β-Pinene | Monoterpene | Murine Macrophages | Cytotoxicity | 250 µg/mL (reduced viability to 57.7%) | [9] |

Table 2: Anti-inflammatory and Other Biological Activities of Alkenes

| Compound | Alkene Structure | Biological Target/Assay | Biological Activity | IC50/MIC Value | Reference(s) |

| Farnesene | Sesquiterpene | Neutrophil Ca2+ influx (fMLF-induced) | Inhibition | 1.2 µM | [10] |

| Neutrophil Ca2+ influx (WKYMVM-induced) | Inhibition | 1.4 µM | [10] | ||

| Neutrophil Ca2+ influx (IL-8-induced) | Inhibition | 2.6 µM | [10] | ||

| Limonene Derivatives | Monoterpenoid | LPS-induced NO production in murine macrophages | Anti-inflammatory | (S)-(+)-carvone: Most potent | [11] |

| (+)-α-Pinene | Monoterpene | Candida albicans | Antifungal | MIC: 117 to 6,250 µg/mL | [9] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | MIC: 117 to 6,250 µg/mL | [9] | ||

| (+)-β-Pinene | Monoterpene | Candida albicans | Antifungal | MIC: 117 to 4,150 µg/mL | [12] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | MIC: 117 to 4,150 µg/mL | [12] |

Key Signaling Pathways and Their Modulation by Alkenes

Alkenes and their derivatives exert their biological effects by interacting with and modulating specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.

Ethylene Signaling in Plants

Ethylene, the simplest alkene, is a crucial plant hormone that regulates a wide range of developmental processes and responses to environmental stress. The ethylene signaling pathway is a well-characterized cascade that is initiated by the binding of ethylene to its receptors.

References

- 1. jbuon.com [jbuon.com]

- 2. Formal Synthesis of (−)-Englerin A and Cytotoxicity Studies of Truncated Englerins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Englerin A Selectively Induces Necrosis in Human Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neutrophil Immunomodulatory Activity of Farnesene, a Component of Artemisia dracunculus Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Standardised comparison of limonene-derived monoterpenes identifies structural determinants of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological Activities of a-Pinene and β-Pinene Enantiomers [ouci.dntb.gov.ua]

The Function of 9-Eicosene as a Semiochemical: A Technical Guide